molecular formula C10H14N2O B1407179 Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine CAS No. 1545091-51-7

Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine

Cat. No.: B1407179
CAS No.: 1545091-51-7
M. Wt: 178.23 g/mol
InChI Key: SLFBCDQOWFSUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoenzymatic Synthesis

Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine has been utilized as a key chiral intermediate in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. A study by Parker et al. (2012) developed a chemo-enzymatic route to synthesize this compound, highlighting its significance in medicinal chemistry (Parker et al., 2012).

Catalytic Applications

Bénard, Neuville, and Zhu (2010) explored the N-cyclopropylation of anilines and amines using cyclopropylboronic acid, demonstrating the potential of cyclopropyl derivatives in catalytic processes (Bénard et al., 2010).

Nucleophilic Amination

Pang, Kaga, and Chiba (2018) developed a protocol for the nucleophilic amination of methoxypyridines, which is crucial for accessing aminopyridines of medicinal interest. This process demonstrates the compound's role in facilitating complex chemical transformations (Pang et al., 2018).

Synthesis of Antimicrobial Agents

Raju et al. (2010) synthesized derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine and evaluated their antibacterial and antifungal activities. This study underscores the importance of cyclopropyl derivatives in developing new antimicrobial agents (Raju et al., 2010).

Reaction Mechanism Studies

Chen, Ding, Cao, and Lu (2010) investigated the reaction mechanisms of electron-deficient cyclopropyl derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in synthetic organic chemistry (Chen et al., 2010).

Facilitating Synthesis of Heterocycles

Delaunay et al. (2010) reported on the synthesis of furan-fused pyridinones from methoxypyridines, indicating the role of this compound in the synthesis of complex heterocyclic structures (Delaunay et al., 2010).

Structural Characterization

Böck et al. (2021) focused on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which is vital for understanding the compound's physical and chemical properties (Böck et al., 2021).

Metal-Catalyzed Reactions

Archambeau et al. (2015) explored metal-catalyzed ring-opening reactions of cyclopropenes, demonstrating the utility of cyclopropyl derivatives in organic synthesis and catalysis (Archambeau et al., 2015).

Mechanism of Action

The mechanism of action of “Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine” is not mentioned in the available resources .

Properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-4-8(5-11-7-10)6-12-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFBCDQOWFSUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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